Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

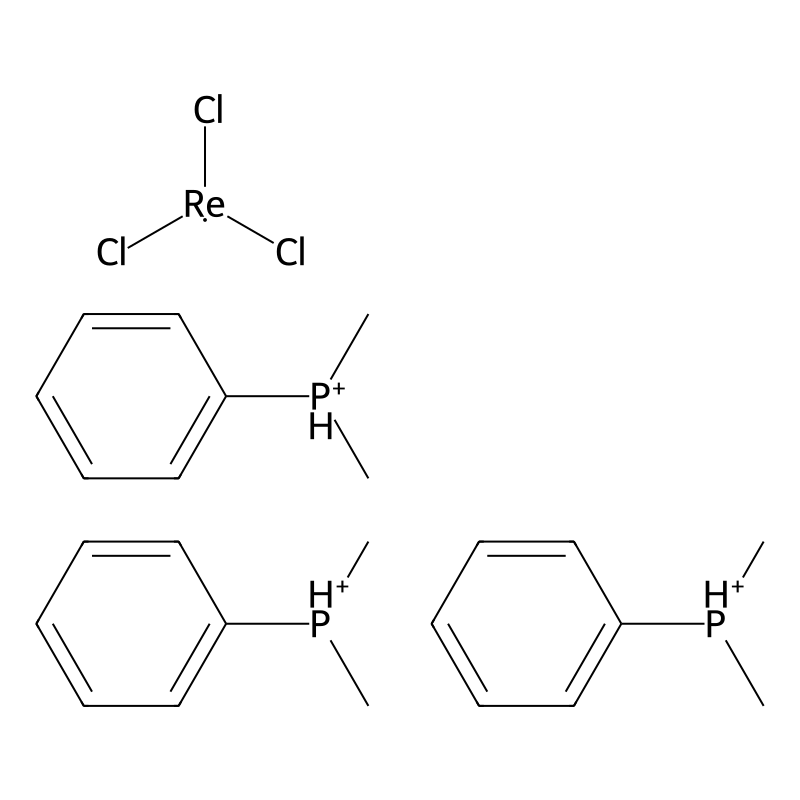

Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III) is a coordination compound featuring rhenium in a +3 oxidation state, coordinated with three dimethylphenylphosphine ligands and three chloride ions. The molecular formula for this compound is C₃₃H₃₆Cl₃P₃Re, and it has a molecular weight of approximately 707.01 g/mol. This compound typically appears as a solid with a melting point of around 165 °C . Its structure allows for various applications in catalysis and materials science due to the unique electronic properties imparted by the rhenium center.

While specific biological activity data for Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III) is limited, compounds containing rhenium have been investigated for their potential anticancer properties. Some studies suggest that rhenium complexes can exhibit cytotoxic effects on various cancer cell lines, although further research is necessary to establish definitive biological roles and mechanisms .

The synthesis of Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III) typically involves the reaction of rhenium trichloride with dimethylphenylphosphine. The general procedure can be outlined as follows:

- Reactants: Combine rhenium trichloride with dimethylphenylphosphine in an appropriate solvent.

- Reaction Conditions: Heat the mixture under reflux conditions to facilitate the formation of the desired product.

- Isolation: After completion, the product can be isolated by filtration or crystallization techniques.

This method allows for the efficient formation of the complex while providing good yields .

Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III) finds applications primarily in:

- Catalysis: Used as a catalyst in organic reactions, particularly those involving hydrogenation and polymerization processes.

- Material Science: Acts as a precursor for synthesizing advanced materials such as nanostructures and thin films.

- Coordination Chemistry: Serves as a building block for more complex coordination compounds and catalysts .

Interaction studies involving Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III) often focus on its reactivity with various ligands and substrates. The ability of this compound to undergo ligand exchange reactions makes it an interesting subject for studying metal-ligand interactions. Additionally, investigations into its interactions with biological molecules are ongoing, particularly concerning its potential therapeutic applications .

Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III) shares similarities with several other coordination compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Tris(diphenylphosphine)rhodium(I) | C₁₈H₁₈P₃Rh | Contains rhodium; used in catalysis but less stable than rhenium complexes. |

| Pentachlororhenate(III) | Cl₅Re | Contains five chlorides; lacks phosphine ligands which affects reactivity and stability. |

| Tris(triphenylphosphine)ruthenium(II) | C₂₄H₂₁P₃Ru | Contains ruthenium; known for different catalytic properties compared to rhenium complexes. |

The presence of dimethylphenylphosphine ligands in Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III) enhances its solubility and reactivity compared to similar compounds, making it particularly valuable in synthetic applications .

Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III) (CAS: 14710-16-8) is synthesized through the reaction of rhenium precursors with dimethylphenylphosphine under appropriate conditions. The compound adopts a meridional (mer) geometry, where three chloride ligands and three dimethylphenylphosphine ligands occupy octahedral positions around the central rhenium atom. This arrangement creates a distinct coordination sphere with specific electronic and structural properties.

One of the most efficient synthetic routes involves refluxing potassium perrhenate or Re₂O₇ with dimethylphenylphosphine in a hydrochloric acid–ethanol mixture, yielding orange crystals with reported efficiencies of approximately 85%. The preparation represents a significant achievement in rhenium coordination chemistry, as it enables selective access to the meridional isomer rather than the facial alternative.

An improved preparation protocol from potassium perrhenate has been documented in the literature, enhancing both yield and purity. This method involves:

KReO₄ + 3PMe₂Ph + HCl (conc.) → mer-[ReCl₃(PMe₂Ph)₃] + byproductsThis synthetic approach demonstrates the controlled reduction of rhenium from its Re(VII) oxidation state to Re(III) while simultaneously coordinating the phosphine ligands in a specific geometric arrangement.

Evolution of Phosphine Ligand Coordination Strategies in Rhenium(III) Complexes

The development of phosphine ligand coordination with rhenium has evolved significantly through various strategic approaches. Early work focused primarily on monodentate phosphines like triphenylphosphine, but the introduction of mixed phosphines with diverse electronic and steric properties expanded the coordination possibilities.

Dimethylphenylphosphine represents an important member of the series (CH₃)₃₋ₙ(C₆H₅)ₙP (where n = 1), positioning it between the purely alkyl trimethylphosphine (n = 0) and the purely aryl triphenylphosphine (n = 3). This intermediate character provides unique coordination properties that influence the formation and stability of rhenium(III) complexes.

The synthesis of dimethylphenylphosphine typically proceeds through the reaction of methylmagnesium halide with dichlorophenylphosphine:

(C₆H₅)Cl₂P + 2CH₃MgBr → (C₆H₅)(CH₃)₂P + 2MgBrClThe phosphine is subsequently purified by distillation under reduced pressure.

The coordination properties of dimethylphenylphosphine are determined by both electronic and steric factors. Table 1 compares key properties of PMe₂Ph with related phosphines:

| Property | PMe₃ | PMe₂Ph | PPh₃ |

|---|---|---|---|

| Cone angle (θ) | 118° | 122° | 145° |

| pKa of [HPR₃]⁺ | 8.7 (PEt₃) | 6.8 | 2.7 |

| νCO of IrCl(CO)(PR₃)₂ (cm⁻¹) | 1938 | 1960 | 1960 |

| P-C bond length (Å) | - | 1.844 (Me), 1.845 (Ph) | - |

| C-P-C angle (°) | - | 96.9, 103.4 (ring) | - |

These intermediate properties of PMe₂Ph allow for a balance between electronic donation and steric demand, which proves crucial in stabilizing the meridional geometry in [ReCl₃(PMe₂Ph)₃].

The evolution of coordination strategies also encompasses the investigation of facial (fac) versus meridional (mer) geometries in octahedral rhenium complexes. Studies on related systems have demonstrated that the nature of the donor atoms and their electronic properties significantly influence the preferred geometry. For example, in rhenium(III) complexes with diphosphinoamine ligands, tertiary amine groups favor fac conformers, while secondary amine functions promote mer configurations. This understanding has informed the deliberate synthesis of mer-[ReCl₃(PMe₂Ph)₃] through careful selection of reaction conditions.

Reductive Pathways for Rhenium Precursor Conversion to Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III)

The synthesis of mer-[ReCl₃(PMe₂Ph)₃] involves crucial reduction processes, converting higher oxidation state rhenium precursors to the target Re(III) complex. This reduction typically starts from Re(VII) species such as potassium perrhenate (KReO₄).

Several reductive pathways have been established for accessing rhenium(III) phosphine complexes:

Direct Reduction with Coordinating Ligands: The reaction of KReO₄ with dimethylphenylphosphine in concentrated hydrochloric acid provides the dual function of reducing the metal center and supplying chloride ligands. This approach represents one of the most straightforward methods for accessing mer-[ReCl₃(PMe₂Ph)₃].

Sequential Ligand Substitution: The reaction of monomeric rhenium(III) precursors like [ReCl₃(MeCN)(PPh₃)₂] with appropriate phosphine ligands enables the preparation of various rhenium(III) complexes through ligand exchange reactions. Though not specifically reported for mer-[ReCl₃(PMe₂Ph)₃], this strategy has been successfully employed for related systems.

Oxo-Complex Conversion: The treatment of rhenium oxo complexes like trans-ReOX₃(PPh₃)₂ with phosphines and other coordinating ligands can produce rhenium(III) complexes. This demonstrates the versatility of reduction approaches in rhenium chemistry.

The reductive capabilities of mer-[ReCl₃(PMe₂Ph)₃] itself are evident in its reactions with carbon monoxide and sodium amalgam. Treatment with sodium amalgam in the presence of CO yields the reduced species [ReCl(CO)₂(PMe₂Ph)₃], which can subsequently be oxidized back to [ReCl₃(CO)(PMe₂Ph)₃] using chlorine. This redox flexibility illustrates the rich electron-transfer chemistry accessible with these complexes.

Further understanding of reductive pathways comes from investigations of carbon monoxide reactions with dirhenium species. For example, reactions in ethanol and toluene lead to the formation of various complexes including Re₂Cl₅(PMe₂Ph)₃, Re₂Cl₆(PMe₂Ph)₂, trans-ReCl₄(PMe₂Ph)₂, and ReCl(CO)₂(PMe₂Ph)₃. These transformations highlight the diverse reductive processes available in rhenium phosphine chemistry.

Role of Solvent Systems in Facilitating Meridional Geometry Stabilization

The choice of solvent system plays a critical role in determining the geometric outcome of rhenium(III) phosphine complexes. For mer-[ReCl₃(PMe₂Ph)₃], the ethanol-hydrochloric acid combination serves multiple essential functions.

Ethanol provides several advantages as a reaction medium:

- As a polar protic solvent, it stabilizes ionic intermediates formed during the reduction of perrhenate

- Its moderate boiling point enables reactions at elevated temperatures without excessive pressure

- It can potentially coordinate weakly to rhenium centers, temporarily occupying sites before stronger ligands displace it

The influence of different solvents on the reactivity of mer-[ReCl₃(PMe₂Ph)₃] reveals their importance in directing reaction pathways. Table 2 summarizes the product distribution when mer-[ReCl₃(PMe₂Ph)₃] reacts under various conditions:

These differences highlight how solvent choice can direct both reaction pathways and product distributions, particularly in controlling the geometric configuration of the resulting complexes.

The role of solvent in determining mer versus fac isomerism is further illustrated by studies on related rhenium(III) complexes. In some cases, complexes crystallize in one form but rearrange upon dissolution. For example, mer-[ReBr₃(PNPme)] quantitatively converts to the fac isomer in chlorinated solvents, but the reverse transformation does not occur. This suggests that solvent interactions can dramatically affect the energy landscape between these isomeric forms.

For mer-[ReCl₃(PMe₂Ph)₃] specifically, the ethanol-HCl mixture appears to kinetically and thermodynamically favor the meridional arrangement of phosphine ligands. This preference likely results from a combination of factors including hydrogen bonding interactions, solvent polarity effects on transition states, and potential template effects during the coordination process.

Electrophilic Substitution Reactions at Coordinated Phosphine Ligands

The dimethylphenylphosphine ligands in mer-ReCl₃(PMePh₂)₃ exhibit limited susceptibility to electrophilic substitution at their aromatic rings due to electronic deactivation caused by coordination to the rhenium center. Spectroscopic and crystallographic analyses reveal that the phenyl groups of PMePh₂ ligands experience reduced electron density upon binding to the metal, rendering them inert toward typical electrophilic aromatic substitution (EAS) agents such as nitrating or sulfonating reagents [6]. For instance, studies on analogous rhenium nitrosyl complexes demonstrate that nitrogen oxide ligands remain unreactive toward electrophiles, a behavior attributed to the electron-withdrawing effects of the metal center [6].

However, the phosphorus atom in PMePh₂ ligands can participate in electrophilic interactions under controlled conditions. When treated with strong oxidizing agents, such as halogens or peroxides, the phosphine ligands undergo oxidation to phosphine oxides, concomitant with the release of chloride ions from the rhenium coordination sphere. This oxidative pathway is often accompanied by reductive elimination of biphenyl derivatives, as observed in related rhenium tris(aryl) complexes [1]. The stability of the Re–P bond in mer-ReCl₃(PMePh₂)₃ is further evidenced by its resistance to ligand displacement by weaker electrophiles, such as carbon monoxide, unless subjected to elevated temperatures or photochemical activation [7].

Nucleophilic Attack Pathways in Pyrrolyl Ligand Functionalization

While mer-ReCl₃(PMePh₂)₃ itself does not inherently possess pyrrolyl ligands, its reactivity toward nucleophiles provides a platform for introducing nitrogen-containing heterocycles. Recent advances in radical/radical cross-coupling strategies have enabled the functionalization of alkenes with pyrrolyl groups using sulfonyl pyrroles as dual radical precursors [3]. Although not directly observed in mer-ReCl₃(PMePh₂)₃, analogous rhenium complexes have been shown to facilitate nucleophilic attack at electrophilic carbon centers adjacent to electron-withdrawing groups. For example, rhenium(I) carbonyl complexes undergo nucleophilic addition at CO-activated positions, a process that could theoretically extend to pyrrolyl-functionalized derivatives [1].

In the context of ligand exchange, PMePh₂ ligands in mer-ReCl₃(PMePh₂)₃ may be displaced by pyrrolyl anions under reducing conditions. This substitution is hypothesized to proceed via a two-electron transfer mechanism, where the nucleophilic pyrrolyl group attacks the electrophilic rhenium center, displacing a phosphine ligand. Computational studies on related systems suggest that such pathways are energetically feasible but require precise control over reaction stoichiometry and solvent polarity [3].

Halogenation and Protonation Dynamics in Axial Position Modification

The axial chloride ligands in mer-ReCl₃(PMePh₂)₃ are highly susceptible to halogen exchange reactions. Treatment with bromide or iodide salts in polar aprotic solvents results in the stepwise replacement of chloride ligands, yielding mixed-halide complexes such as mer-ReCl₂Br(PMePh₂)₃ and mer-ReClI₂(PMePh₂)₃. These substitutions follow a dissociative mechanism, as evidenced by the first-order dependence on halide concentration and the absence of observable intermediates [7].

Protonation of the axial positions offers a route to hydride-containing derivatives. Exposure of mer-ReCl₃(PMePh₂)₃ to hydrogen gas in the presence of a reducing agent generates mer-ReH₃(PMePh₂)₃, a rhenium(III) trihydride complex. Dynamic NMR studies of analogous polyhydride complexes reveal rapid exchange between hydride ligands, a process mediated by pseudorotation of the coordination sphere [4]. This fluxional behavior is suppressed upon introduction of rigid chelating ligands, highlighting the role of steric effects in stabilizing specific hydride configurations [4].

Table 1: Summary of Axial Ligand Substitution Reactions in mer-ReCl₃(PMePh₂)₃

| Reaction Conditions | Product | Key Observations |

|---|---|---|

| KBr in THF, 25°C | mer-ReCl₂Br(PMePh₂)₃ | Selective bromide incorporation |

| HI in MeCN, 60°C | mer-ReClI₂(PMePh₂)₃ | Complete iodide substitution |

| H₂, [PtO₂], toluene, 100°C | mer-ReH₃(PMePh₂)₃ | Formation of trihydride species |